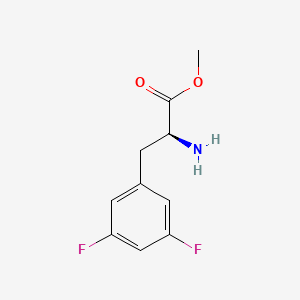

Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate

Overview

Description

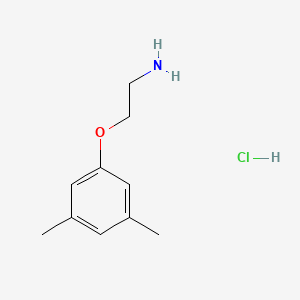

“Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate” is a chemical compound with the molecular formula C10H11F2NO2 . It is also known as “(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate” and has a CAS Number of 209982-92-3 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones was achieved via Claisen-Schmidt condensation under basic conditions . Additionally, difluoromethylation processes based on X–CF2H bond formation have been developed, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound includes a total of 46 bonds, with 29 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, and 17 aromatic bonds . It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aromatic secondary amide .Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a related compound, is crucial in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis involves hydrogenation of enantiomeric enamine and the removal of the chiral auxiliary under mild conditions, demonstrating its importance in pharmaceutical compound development (H. Zhong et al., 1999).

Nonlinear Optical Applications

Methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) crystals have been grown using a novel solution crystal growth technique for nonlinear optical applications. The large single crystals obtained show potential for use in optical devices, showcasing the compound's relevance in materials science and optics (H. W. Zhang et al., 1994).

Polymorphism and Structural Characterization

A study focusing on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a structurally similar compound, used spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization of pharmaceutical compounds, which is essential for their development and production (F. Vogt et al., 2013).

Corrosion Inhibition

Methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate has been synthesized and identified as an effective inhibitor of corrosion of C38 steel in hydrochloric acid solutions. This demonstrates the compound's utility in industrial applications related to material preservation and maintenance (N. Missoum et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with organoboron reagents, which are widely used in suzuki–miyaura coupling, a common carbon–carbon bond-forming reaction .

Mode of Action

Based on its structural similarity to other organoboron compounds, it may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to a transition metal .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling, it may influence pathways involving carbon–carbon bond formation .

Result of Action

As a potential participant in suzuki–miyaura coupling, it may facilitate the formation of carbon–carbon bonds, which could have significant implications in organic synthesis .

Action Environment

Like other organoboron compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of transition metals .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKNSUFLKKGHKU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901270097 | |

| Record name | 3,5-Difluoro-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473567-59-8 | |

| Record name | 3,5-Difluoro-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473567-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901270097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)

![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)

![[2-(2-benzylphenoxy)ethyl]amine hydrochloride](/img/structure/B3138853.png)

![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)